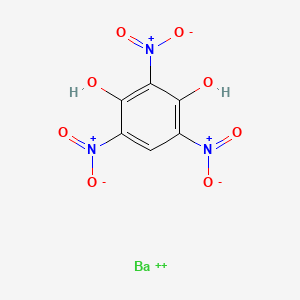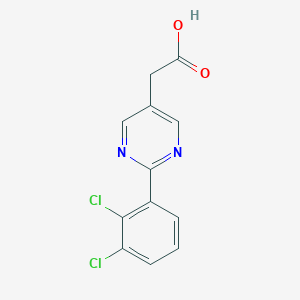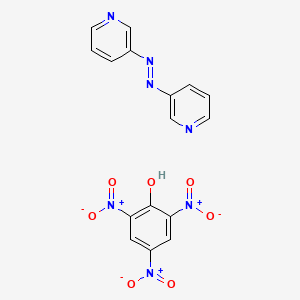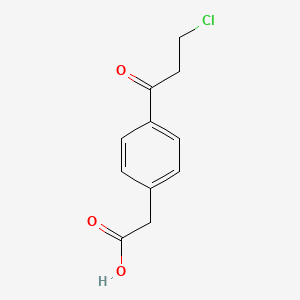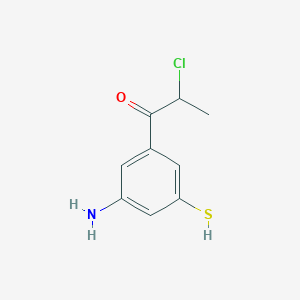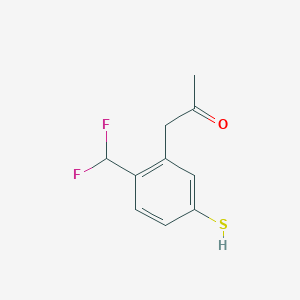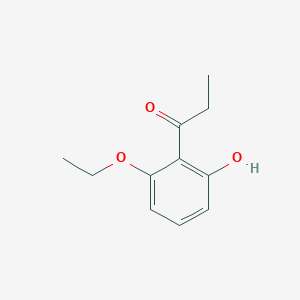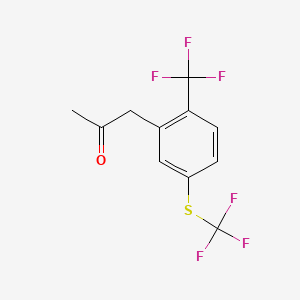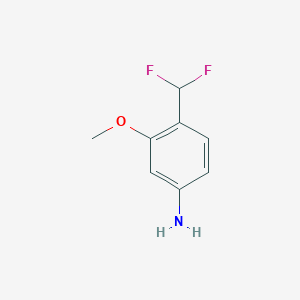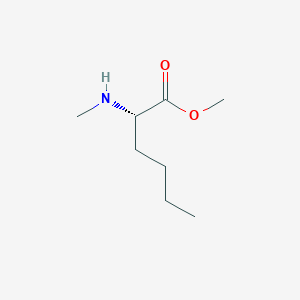
N-methyl-L-norleucine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-L-norleucine methyl ester is a chemical compound with the molecular formula C8H17NO2 It is a derivative of the amino acid norleucine, where the amino group is methylated, and the carboxyl group is esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyl-L-norleucine methyl ester can be synthesized through the esterification of N-methyl-L-norleucine with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction typically proceeds at room temperature, making it a convenient and efficient process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The process involves the careful control of reaction parameters to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-L-norleucine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-methyl-L-norleucine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-L-norleucine, while reduction can produce N-methyl-L-norleucine alcohol.
Applications De Recherche Scientifique
N-methyl-L-norleucine methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Medicine: Research explores its potential therapeutic applications, including its effects on cell growth and metabolism.
Industry: It is utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of N-methyl-L-norleucine methyl ester involves its uptake by cells through amino acid transporters such as the L-type amino acid transporter 1 (LAT1). Once inside the cell, it can activate signaling pathways like mTORC1 by inducing the phosphorylation of downstream effectors such as p70 ribosomal S6 kinase 1 (p70S6K) . This activation regulates cell growth, metabolism, and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norleucine: An isomer of leucine with similar biochemical properties.
Norvaline: An isomer of valine with comparable structure and function.
Leucine: A common amino acid involved in protein synthesis and metabolic regulation.
Uniqueness
N-methyl-L-norleucine methyl ester is unique due to its methylated amino group and esterified carboxyl group, which confer distinct chemical and biological properties. These modifications enhance its lipophilicity and membrane permeability, making it more bioavailable and effective in certain applications compared to its non-methylated counterparts .
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
methyl (2S)-2-(methylamino)hexanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-6-7(9-2)8(10)11-3/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
Clé InChI |
QUGICNJVTIHLDB-ZETCQYMHSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)OC)NC |
SMILES canonique |
CCCCC(C(=O)OC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


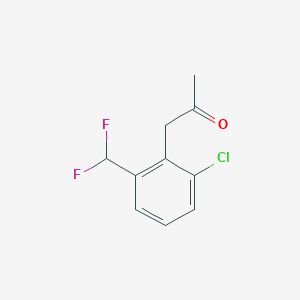

![4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine](/img/structure/B14059656.png)
